1-[7-Acetyl-5-(3-nitrobenzoyl)-1,3,7-triazabicyclo[3.3.1]nonan-3-YL]ethan-1-one
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Overview
Description
1-[7-Acetyl-5-(3-nitrobenzoyl)-1,3,7-triazabicyclo[331]nonan-3-YL]ethan-1-one is a complex organic compound characterized by its unique triazabicyclo[331]nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Acetyl-5-(3-nitrobenzoyl)-1,3,7-triazabicyclo[3.3.1]nonan-3-YL]ethan-1-one involves multiple steps. One common method includes the radical C-carbonylation of methylcyclohexylamines . This process involves the formation of a δ-hydroxylalkyl radical, which reacts with carbon monoxide to give the corresponding acyl radical. The reaction requires high pressure of carbon monoxide to ensure cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The presence of stabilizing agents and catalysts can also play a crucial role in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[7-Acetyl-5-(3-nitrobenzoyl)-1,3,7-triazabicyclo[3.3.1]nonan-3-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitrobenzoyl moiety.
Substitution: The triazabicyclo[3.3.1]nonane structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as nitric acid and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of nitroso compounds.
Scientific Research Applications
1-[7-Acetyl-5-(3-nitrobenzoyl)-1,3,7-triazabicyclo[3.3.1]nonan-3-YL]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[7-Acetyl-5-(3-nitrobenzoyl)-1,3,7-triazabicyclo[3.3.1]nonan-3-YL]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The nitrobenzoyl moiety plays a crucial role in its biological activity, potentially interacting with cellular components and disrupting normal functions.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[5-(4-Nitrobenzoyl)-1,3,7-triazabicyclo[3.3.1]nonane-3,7-diyl]diethanone
- 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane
- 1-[7-Acetyl-5-(hydroxyamino)-1,3,7-triazabicyclo[3.3.1]nonan-3-yl]ethanone
Uniqueness
1-[7-Acetyl-5-(3-nitrobenzoyl)-1,3,7-triazabicyclo[3.3.1]nonan-3-YL]ethan-1-one is unique due to its specific triazabicyclo[3.3.1]nonane structure and the presence of both acetyl and nitrobenzoyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H20N4O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[7-acetyl-5-(3-nitrobenzoyl)-1,3,7-triazabicyclo[3.3.1]nonan-3-yl]ethanone |
InChI |
InChI=1S/C17H20N4O5/c1-12(22)19-8-17(7-18(10-19)11-20(9-17)13(2)23)16(24)14-4-3-5-15(6-14)21(25)26/h3-6H,7-11H2,1-2H3 |
InChI Key |
GXGHDDNILGRMSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(CN(C1)CN(C2)C(=O)C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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